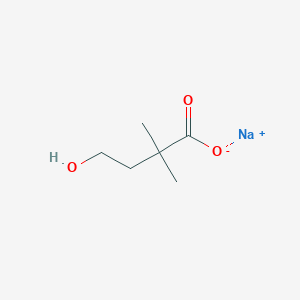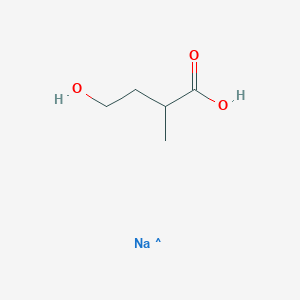
Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate
Descripción general
Descripción
Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate, also known as DMPT, is a synthetic compound that has been widely studied for its potential applications in the field of animal nutrition. DMPT is a thiazole derivative that has been shown to enhance the growth and feed efficiency of various animal species, including fish, shrimp, and poultry. In
Aplicaciones Científicas De Investigación
Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate has been extensively studied for its potential applications in animal nutrition. It has been shown to increase the growth rate and feed efficiency of various animal species, including fish, shrimp, and poultry. This compound has also been shown to improve the immune response and disease resistance of animals, as well as enhance the quality of meat and eggs. In addition, this compound has been studied for its potential applications in aquaculture, where it has been shown to improve water quality and reduce the incidence of diseases.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate is not fully understood, but it is believed to involve the modulation of the hypothalamic-pituitary-gonadal axis and the stimulation of the growth hormone-releasing hormone. This compound has also been shown to increase the activity of digestive enzymes, which may contribute to its effects on feed efficiency. In addition, this compound has been shown to modulate the expression of genes involved in immune function and stress response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animals. It has been shown to increase the levels of growth hormone, insulin-like growth factor-1, and testosterone, which may contribute to its effects on growth and feed efficiency. This compound has also been shown to increase the activity of digestive enzymes, improve nutrient absorption, and enhance the immune response. In addition, this compound has been shown to reduce the levels of stress hormones, such as cortisol, which may contribute to its effects on disease resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate has a number of advantages for use in lab experiments. It is a stable and easily synthesized compound that can be administered orally or through the diet. This compound has also been shown to have low toxicity and is generally well-tolerated by animals. However, there are also some limitations to the use of this compound in lab experiments. The effects of this compound may vary depending on the species, age, and sex of the animals, as well as the dose and duration of treatment. In addition, the long-term effects of this compound on animal health and the environment are not fully understood.
Direcciones Futuras
There are many potential future directions for research on Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on animal growth and health. Future research may also focus on the development of new applications for this compound, such as in the treatment of diseases or the enhancement of plant growth. Finally, more research is needed to fully understand the long-term effects of this compound on animal health and the environment.
Propiedades
IUPAC Name |
methyl 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-17-11-5-4-9(6-12(11)18-2)14-15-10(8-20-14)7-13(16)19-3/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWYSMCVCGCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,2-dimethyl-2H-pyrano[3,2-c]pyridine](/img/structure/B3080032.png)


![1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B3080047.png)
![N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B3080061.png)


![Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3080079.png)